2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
CAS No.:
Cat. No.: VC15611889
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO4 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
| Standard InChI | InChI=1S/C21H21NO4/c1-12(2)11-26-21(25)15-6-8-17-18(10-15)20(24)22(19(17)23)16-7-5-13(3)14(4)9-16/h5-10,12H,11H2,1-4H3 |
| Standard InChI Key | IHKWWDDWSUKNNH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(C)C)C |
Introduction
2-Methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound featuring a unique structure that includes an isoindole framework and multiple functional groups. This compound is classified as a carboxylate ester due to the presence of the ester functional group in its structure. Its chemical formula is reported as C21H21NO4, although there is some discrepancy in the literature regarding its molecular weight, with values ranging from approximately 303.36 g/mol to 349.40 g/mol, likely due to variations in reported molecular formulas or errors in calculation .
Synthesis Methods
The synthesis of 2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. Common methods include the use of polar aprotic solvents to enhance the solubility of reactants and improve reaction rates. Specific conditions such as solvent choice, reaction time, and temperature are critical for optimizing yield and purity.
| Synthesis Step | Description |
|---|---|
| Reactant Selection | Careful choice of starting materials |
| Solvent Selection | Polar aprotic solvents for enhanced solubility |
| Reaction Conditions | Temperature and time optimization for yield and purity |
Biological Activity and Potential Applications
Compounds with isoindole structures have been associated with various biological activities, including anti-inflammatory and anticancer properties. The presence of multiple functional groups in 2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate enhances its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules, suggesting potential pharmacological applications.
| Potential Biological Activity | Mechanism of Action |
|---|---|
| Anti-inflammatory | Modulation of biochemical pathways |
| Anticancer | Interaction with specific enzymes or receptors |
Research Findings and Future Directions
Research on similar isoindole derivatives indicates promising drug-like properties, as seen in compounds like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, which exhibits antimitotic activity against human tumor cells . Further studies on the interactions of 2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate with biological targets are crucial for understanding its mechanism of action and exploring its potential applications in medicinal chemistry.
Safety and Handling Precautions
Consulting safety data sheets is essential for handling precautions, as the compound may pose specific risks due to its chemical properties. Proper handling and storage conditions should be followed to ensure safety in laboratory settings.
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